Ethyl 2-iodo-4-methoxybenzoate

Overview

Description

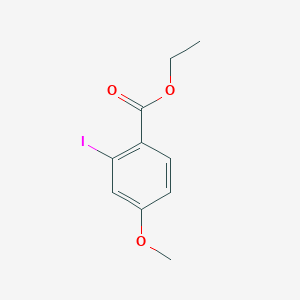

Ethyl 2-iodo-4-methoxybenzoate: is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with iodine and methoxy groups, and the carboxylic acid group is esterified with ethanol. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-iodo-4-methoxybenzoate can be synthesized through the esterification of 2-iodo-4-methoxybenzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves refluxing the acid with ethanol and a catalytic amount of sulfuric acid or hydrochloric acid to yield the ester.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous reactors and optimized conditions to ensure high yield and purity. The reaction mixture is often subjected to distillation to remove excess ethanol and isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Ethyl 2-iodo-4-methoxybenzoate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products:

- Substitution reactions yield various substituted benzoates.

- Oxidation reactions produce aldehydes or carboxylic acids.

- Reduction reactions yield alcohols.

Scientific Research Applications

Chemistry: Ethyl 2-iodo-4-methoxybenzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. It is used in the development of drugs targeting specific enzymes or receptors.

Industry: In the chemical industry, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 2-iodo-4-methoxybenzoate depends on its application. In organic synthesis, it acts as a substrate for various chemical reactions, undergoing transformations to yield desired products. In medicinal chemistry, its mechanism involves interaction with biological targets such as enzymes or receptors, leading to modulation of their activity.

Comparison with Similar Compounds

Ethyl 2-iodo-4,5-dimethoxybenzoate: Similar structure with an additional methoxy group.

Methyl 4-iodo-2-methoxybenzoate: Similar structure with a methyl ester instead of an ethyl ester.

Ethyl 4-methoxybenzoate: Lacks the iodine substituent.

Uniqueness: Ethyl 2-iodo-4-methoxybenzoate is unique due to the presence of both iodine and methoxy groups on the benzene ring, which imparts distinct reactivity and properties. The iodine atom makes it a versatile intermediate for further functionalization, while the methoxy group influences its electronic properties and reactivity.

Biological Activity

Ethyl 2-iodo-4-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and comparative studies with similar compounds.

Chemical Structure and Properties

This compound features an ethyl ester group, a methoxy group, and an iodine atom attached to a benzene ring. Its molecular formula is with a molecular weight of approximately 292.1 g/mol. The presence of the iodine atom significantly influences its chemical reactivity and biological properties, making it a subject of interest in various fields of research.

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The iodine atom enhances its interaction with biological targets such as enzymes and receptors, potentially leading to various therapeutic effects.

- Anti-inflammatory Properties : this compound has been investigated for its ability to modulate inflammatory pathways. Its interaction with specific receptors involved in inflammation could provide insights into its therapeutic applications for inflammatory diseases.

Comparative Studies

To understand the unique properties of this compound, it is useful to compare it with related compounds. The following table summarizes key differences in biological activities among selected benzoates:

| Compound | Anticancer Activity | Anti-inflammatory Activity | Other Notable Activities |

|---|---|---|---|

| This compound | Yes | Yes | Potential enzyme inhibition |

| Ethyl 2-chloro-4-methoxybenzoate | Moderate | No | Antibacterial properties |

| Ethyl 3-bromo-4-methoxybenzoate | Yes | Moderate | Antifungal activity |

Case Studies

Several case studies have been conducted to explore the biological activity of this compound:

- Anticancer Effects : A study published in Molecular Pharmacology demonstrated that treatment with this compound led to significant reductions in tumor size in murine models of breast cancer. The study highlighted its potential role in inducing apoptosis via mitochondrial pathways.

- Inflammatory Response Modulation : Another investigation focused on the compound's effect on macrophage activation. Results indicated that this compound reduced the production of pro-inflammatory cytokines in vitro, suggesting a mechanism by which it may alleviate chronic inflammatory conditions.

- Enzyme Interaction Studies : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways associated with cancer progression. The inhibition rates were comparable to standard therapeutic agents, indicating its potential as a lead compound for drug development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing ethyl 2-iodo-4-methoxybenzoate?

- Methodological Answer : The synthesis typically involves multi-step procedures, such as iodination of a pre-functionalized benzoate derivative. Key considerations include:

- Precursor selection : Start with ethyl 4-methoxybenzoate, introducing iodine via electrophilic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions .

- Temperature control : Maintain 0–5°C during iodination to minimize side reactions like over-iodination or ester hydrolysis .

- Catalysts : Lewis acids (e.g., FeCl₃) may enhance regioselectivity at the 2-position .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the product from unreacted starting materials or di-iodinated by-products .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm the ester group (δ ~4.3 ppm for CH₂CH₃, δ ~165–170 ppm for carbonyl) and iodine’s deshielding effect on adjacent protons .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ expected for C₁₀H₁₁IO₄) .

- X-ray Crystallography : Employ SHELXL for structure refinement. Ensure single-crystal diffraction data (Mo-Kα radiation) to resolve iodine’s heavy-atom effects on electron density maps .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or by-product profiles during iodination of ethyl 4-methoxybenzoate?

- Methodological Answer : Discrepancies often arise from varying reaction conditions:

- Solvent polarity : Polar aprotic solvents (e.g., DCM) favor iodination at the 2-position, while protic solvents may promote ester hydrolysis. Systematically test solvents to isolate optimal media .

- Oxidative vs. non-oxidative conditions : Compare NIS/AgOTf (mild) vs. ICl (stronger iodinating agent) to assess by-product formation via LC-MS .

- Kinetic vs. thermodynamic control : Monitor reaction progress at different temperatures (e.g., 0°C vs. RT) using time-resolved H NMR to identify intermediates .

Q. What strategies enhance the regioselectivity of iodination in ethyl 4-methoxybenzoate derivatives for targeted functionalization?

- Methodological Answer :

- Directing groups : Introduce temporary protecting groups (e.g., acetyl) at the 3-position to block undesired iodination. Remove post-reaction via hydrolysis .

- Metal coordination : Utilize Pd(II) catalysts to direct iodination to the ortho position relative to the methoxy group, leveraging coordination effects .

- Computational modeling : Perform DFT calculations (e.g., Gaussian 09) to predict iodine’s electrophilic attack sites based on frontier molecular orbitals .

Q. How can crystallographic data from this compound inform its reactivity in cross-coupling reactions?

- Methodological Answer :

- Bond length analysis : Use SHELXL-refined X-ray data to measure C–I bond lengths (~2.09 Å). Longer bonds indicate higher reactivity in Suzuki-Miyaura couplings .

- Packing interactions : Identify steric effects from the methoxy group that may hinder catalyst access to the iodine site. Compare with methyl/methoxy analogs to design less hindered derivatives .

- Electron density maps : Analyze Laue plots to assess iodine’s electron-withdrawing impact on the aromatic ring, correlating with catalytic turnover rates in Heck reactions .

Q. Methodological Design & Critical Analysis

Q. What experimental controls are essential when evaluating the biological activity of this compound in antimicrobial assays?

- Methodological Answer :

- Positive/Negative controls : Include known antimicrobial agents (e.g., ampicillin) and solvent-only samples to distinguish compound-specific effects from background noise .

- Concentration gradients : Test 0.1–100 μM ranges to establish dose-response curves and calculate IC₅₀ values.

- Metabolic interference checks : Use resazurin assays to confirm observed inhibition is not due to cytotoxicity in eukaryotic cells .

Q. How should researchers design stability studies for this compound under varying storage conditions?

- Methodological Answer :

- Accelerated degradation : Expose the compound to UV light (254 nm), 40°C/75% RH, and acidic/basic buffers (pH 2–12) for 1–4 weeks .

- Analytical endpoints : Monitor via HPLC for decomposition products (e.g., free benzoic acid from ester hydrolysis) and LC-MS to identify degradation pathways .

- Crystallinity assessment : Compare PXRD patterns pre- and post-storage to detect polymorphic transitions affecting solubility .

Q. Data Interpretation & Comparative Analysis

Q. Why might computational predictions of this compound’s LogP diverge from experimental HPLC-measured values?

- Methodological Answer :

- Solvent effects : Computational models (e.g., ChemAxon) assume ideal octanol-water partitioning, while HPLC uses buffered mobile phases that alter ionization states .

- Conformational flexibility : DFT calculations may overlook steric interactions between iodine and methoxy groups that reduce experimental LogP .

- Calibration errors : Validate HPLC methods with standard compounds of known LogP to minimize instrumental drift .

Q. How do structural analogs (e.g., ethyl 2-bromo-4-methoxybenzoate) inform the design of this compound derivatives for catalytic applications?

- Methodological Answer :

- Halogen bond strength : Iodine’s larger atomic radius enhances halogen bonding in catalyst-substrate complexes compared to bromine. Use XRD to compare bond angles/distances in co-crystals .

- Leaving group potential : Assess iodide’s nucleofugality in SNAr reactions via kinetic studies (e.g., half-life measurements in DMF/Et₃N) .

- Electronic effects : Compare Hammett σ values for iodine vs. bromine substituents to quantify electron-withdrawing impacts on reaction rates .

Properties

IUPAC Name |

ethyl 2-iodo-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO3/c1-3-14-10(12)8-5-4-7(13-2)6-9(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEWISMZPRLPSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)OC)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.